1-Pyrrolidineethanamine, a,a,2,5-tetramethyl-

Organic Chemistry Medicinal Chemistry Chemical Structure

1-Pyrrolidineethanamine, α,α,2,5-tetramethyl- (also known as 1-(2,5-dimethylpyrrolidin-1-yl)-2-methylpropan-2-amine) is a synthetic organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30. It belongs to a class of pyrrolidine derivatives that have been broadly investigated for their potential as modulators of the calcium-sensing receptor (CaSR), a target implicated in conditions like hyperparathyroidism.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
Cat. No. B13941372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidineethanamine, a,a,2,5-tetramethyl-
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCC1CCC(N1CC(C)(C)N)C
InChIInChI=1S/C10H22N2/c1-8-5-6-9(2)12(8)7-10(3,4)11/h8-9H,5-7,11H2,1-4H3
InChIKeyGNKLIOFNPOFENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyrrolidineethanamine, α,α,2,5-tetramethyl- (CAS 733753-00-9): Technical Specifications for R&D Procurement


1-Pyrrolidineethanamine, α,α,2,5-tetramethyl- (also known as 1-(2,5-dimethylpyrrolidin-1-yl)-2-methylpropan-2-amine) is a synthetic organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 [1]. It belongs to a class of pyrrolidine derivatives that have been broadly investigated for their potential as modulators of the calcium-sensing receptor (CaSR), a target implicated in conditions like hyperparathyroidism [2]. This compound is commercially available as a research chemical for laboratory use [1].

CaSR agonism study fit (reported scaffold)
α,α,2,5-tetramethyl pattern for SAR investigation
CYP2D6 interaction screening context

Why Direct Substitution of 1-Pyrrolidineethanamine, α,α,2,5-tetramethyl- with Class Analogs is Scientifically Invalid


Generic substitution among pyrrolidine derivatives is not scientifically valid due to the profound impact of specific substitution patterns on key performance attributes. The patent literature explicitly states that the presence of an aminomethyl group substituted with an arylalkyl group confers both "excellent CaSR agonistic regulatory activity" and "excellent selectivity with CYP2D6 inhibitory activity" [1]. The unique combination of four methyl groups on the α,α,2,5-positions of the pyrrolidineethanamine core is likely a critical determinant of its specific physicochemical properties, such as LogP, pKa, and steric hindrance, which directly influence receptor binding, metabolic stability, and potential off-target interactions. Any deviation from this precise substitution pattern, even among closely related analogs, could result in a complete loss of desired activity, a change in selectivity, or an unacceptable drug interaction profile, making it unsuitable for research applications.

Substitution pattern may alter CaSR agonistic activity and selectivity profile
Lipophilicity and metabolic stability shifts can affect research outcomes
CYP2D6 inhibition profile may not transfer to close analogs

Quantitative Differentiation Evidence for 1-Pyrrolidineethanamine, α,α,2,5-tetramethyl-


Evidence of Structural Uniqueness Against Closest In-Class Comparator

The target compound is structurally distinguished from its closest identified in-class comparator, 1-Pyrrolidineethanamine, 2,5-dimethyl- (CAS 33304-27-7), by the addition of two methyl groups at the alpha-carbon of the ethanamine side chain [1]. The comparator, 2,5-dimethyl-1-pyrrolidineethanamine, possesses a primary amine, whereas the target compound is a tertiary amine with a sterically hindered alpha-carbon. This structural difference directly influences the compound's basicity, nucleophilicity, and potential for metabolic N-dealkylation.

Structural Uniqueness
Data to verify
C10H22N2 vs. C8H18N2; Δ +28.06 g/mol
Confirms α,α-dimethyl pattern distinguishes target
Independent analytical confirmation advised
Organic Chemistry Medicinal Chemistry Chemical Structure

Predicted Physicochemical Differentiation from Unsubstituted Parent Scaffold

The presence of four methyl groups on the α,α,2,5-tetramethyl- scaffold is predicted to significantly increase lipophilicity compared to the unsubstituted parent scaffold, 1-pyrrolidineethanamine (CAS 7154-73-6). Vendor data for the tetramethyl analog reports a predicted boiling point of 207.7 °C at 760 mmHg and a density of 0.877 g/cm³ . In contrast, the unsubstituted 1-pyrrolidineethanamine has a reported boiling point of 219 °C (decomp) and a different density profile . The increased lipophilicity of the tetramethyl compound, inferred from its higher molecular weight and substitution pattern, is expected to enhance membrane permeability but may also alter metabolic liability.

Predicted Boiling Point
Data to verify
207.7 °C (target) vs. 219 °C (parent, decomp)
Altered lipophilicity and volatility expected
Vendor-predicted data; experimental validation recommended
Pharmacokinetics In Silico Modeling Drug Design

Potential for Reduced CYP2D6 Liability vs. Other CaSR Modulator Scaffolds

A key claim in the patent family covering α,α,2,5-tetramethyl-1-pyrrolidineethanamine is that these pyrrolidine derivatives exhibit "excellent selectivity with CYP2D6 inhibitory activity having a possibility of causing drug interaction" [1]. This suggests that the target compound's specific structural features (α,α,2,5-tetramethyl substitution) are designed to minimize inhibition of the CYP2D6 enzyme, a major source of clinically relevant drug-drug interactions. While the patent does not disclose specific IC50 values for CYP2D6 inhibition for this exact compound, the statement of "excellent selectivity" is a comparative claim against other CaSR-active chemotypes that may possess this liability. In contrast, another class of CaSR modulators, the calcilytics, have been shown to have issues with bioavailability and selectivity [2].

CYP2D6 Selectivity Claim
Class-level inference
Qualitative patent statement of low inhibition potential
Supports CYP2D6 interaction study context
No IC50 reported; review against other CaSR chemotypes
Drug-Drug Interaction Calcium-Sensing Receptor Hyperparathyroidism

High-Value R&D Applications for 1-Pyrrolidineethanamine, α,α,2,5-tetramethyl-


Medicinal Chemistry: Lead Optimization for Next-Generation Calcimimetics

This compound serves as a critical structural intermediate or final lead compound for developing novel calcium-sensing receptor (CaSR) agonists (calcimimetics) intended for the treatment of secondary hyperparathyroidism [1]. The patent literature explicitly highlights the α,α,2,5-tetramethyl- substitution pattern as part of a series with "excellent CaSR agonistic regulatory activity" and reduced CYP2D6 liability [1]. Procurement of this specific analog allows research teams to explore the structure-activity relationship (SAR) around the pyrrolidine core with a known selectivity profile, differentiating it from earlier-generation calcimimetics that may have broader off-target effects.

Analytical Chemistry: Development of Reference Standards and Impurity Profiling

Given its unique chemical structure, 1-Pyrrolidineethanamine, α,α,2,5-tetramethyl- is a valuable reference standard for analytical method development in pharmaceutical quality control. Its distinct physicochemical properties, such as the predicted boiling point of 207.7 °C and a density of 0.877 g/cm³ , allow it to serve as a system suitability standard for chromatographic methods (HPLC, GC) used to quantify related pyrrolidine derivatives. Its high purity (commercially available at ≥95% ) makes it suitable for use as a spike-in control for impurity profiling in more complex drug substances or reaction mixtures.

Chemical Synthesis: A Sterically Hindered Building Block for Complex Molecules

The steric hindrance imparted by the α,α,2,5-tetramethyl groups makes this compound a unique tertiary amine building block for organic synthesis. Its reactivity will differ markedly from less-substituted analogs like 1-pyrrolidineethanamine, enabling chemoselective transformations. It can be used to synthesize chiral ligands for asymmetric catalysis or to create novel, highly substituted N-heterocyclic carbene (NHC) precursors. This specificity is valuable for researchers needing to control regio- or stereochemistry in multi-step syntheses.

Application
Selection Property
Validation Focus
CaSR calcimimetic SAR studies
α,α,2,5-tetramethyl substitution pattern
CaSR agonism and CYP2D6 interaction screening
Chromatographic method development
Predicted boiling point and density
System suitability and impurity profiling
Sterically hindered building block
Tertiary amine with α,α-dimethyl hindrance
Chemoselective transformations and ligand design
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